4-butoxy-N-(4-morpholinyl)benzamide
Description
The compound 4-butoxy-N-(4-morpholinyl)benzamide is a benzamide derivative featuring a butoxy substituent at the para position of the benzamide ring and a morpholinyl group attached to the amide nitrogen. These analogues are pivotal in medicinal chemistry, targeting receptors such as formyl peptide receptor 2 (FPR2), metabotropic glutamate receptor 5 (mGluR5), and enzymes like histone acetyltransferase (PCAF HAT) and Aurora kinases .
Key analogues include:
- Quin-C1 (4-butoxy-N-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3-yl]benzamide): A selective FPR2 agonist with demonstrated chemotactic and calcium-mobilizing activity in neutrophils .
- VU0357121 (4-butoxy-N-(2,4-difluorophenyl)benzamide): A positive allosteric modulator of mGluR5 with an EC₅₀ of 33 nM–1.3 μM .
- ZM447439 (N-[4-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]phenyl]benzamide): An Aurora B kinase inhibitor with ≥98% purity .
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35g/mol |
IUPAC Name |
4-butoxy-N-morpholin-4-ylbenzamide |
InChI |
InChI=1S/C15H22N2O3/c1-2-3-10-20-14-6-4-13(5-7-14)15(18)16-17-8-11-19-12-9-17/h4-7H,2-3,8-12H2,1H3,(H,16,18) |
InChI Key |
HCADGPFVROLUEL-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN2CCOCC2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NN2CCOCC2 |
solubility |
41.8 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Position and Size :
- The butoxy group in Quin-C1 and VU0357121 enhances lipophilicity, aiding membrane permeability. In contrast, carboxyphenyl groups in PCAF inhibitors () improve solubility but reduce potency .
- Morpholinyl moieties (e.g., in ZM447439) contribute to kinase inhibition by forming hydrogen bonds with ATP-binding pockets .
Biological Selectivity :
- Quin-C1's quinazolinyl-methoxyphenyl group confers FPR2 selectivity over FPR1, whereas VU0357121's difluorophenyl group enhances mGluR5 binding over other glutamate receptors .
Pharmacological and Functional Differences
Table 2: Pharmacological Profiles
Key Findings:
- Quin-C1 induces β-glucuronidase secretion but lacks superoxide generation, suggesting a unique anti-inflammatory profile .
- VU0357121 ’s EC₅₀ range (33 nM–1.3 μM) highlights its potency as a mGluR5 modulator, superior to earlier analogues like VU0001850 .
- PCAF HAT inhibitors show that acyl chain length (e.g., hexanoyl vs.
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